SGA360

Vue d'ensemble

Description

SGA360 est un modulateur sélectif du récepteur des hydrocarbures aromatiques (AhR), un facteur de transcription dépendant des ligands qui intervient dans la toxicité de certains xénobiotiques et hydrocarbures polyaromatiques . Ce composé présente des propriétés anti-inflammatoires et a été étudié pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SGA360 peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse implique généralement l'utilisation de matières premières telles que le 2,4-diméthoxyphényle, le 2-propèn-1-yle et le trifluorométhyle . Les conditions de réaction comprennent souvent l'utilisation de solvants comme le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol .

Méthodes de production industrielle

La production industrielle de this compound implique l'adaptation à grande échelle des méthodes de synthèse en laboratoire tout en garantissant la pureté et le rendement du composé. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'emploi de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

SGA360 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogènes . Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Enquêté pour ses effets sur les voies de signalisation cellulaire et l'expression génétique.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d'autres agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en modulant sélectivement le récepteur des hydrocarbures aromatiques (AhR). Il se lie de manière compétitive à l'AhR, réprimant l'expression du gène de l'amyloïde sérique A1 (SAA1) induite par l'interleukine-1 bêta (IL-1β) dans les cellules Huh7 . Cette modulation conduit à l'atténuation des voies de signalisation inflammatoire et à la réduction des médiateurs inflammatoires tels que la cyclooxygénase-2 (COX-2), l'interleukine-6 (IL-6) et l'interleukine-1 bêta (IL-1β) . Le mécanisme du composé ne nécessite pas la liaison de l'AhR à son élément de réponse cognate, ce qui en fait un antagoniste partiel .

Applications De Recherche Scientifique

In Vivo Efficacy in Inflammatory Models

- TPA-Mediated Ear Edema Model : In studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA) model, SGA360 demonstrated significant inhibition of ear swelling and inflammatory gene induction in C57BL6/J mice. However, this effect was absent in Ahr(-/-) mice, underscoring the role of AhR in mediating these responses .

- LPS-Induced Endotoxic Shock : this compound was effective in mitigating LPS-induced lethality and inflammatory signaling in mouse models. The compound reduced mortality rates and attenuated tissue inflammation by inhibiting macrophage migration and cytokine production .

- Monosodium Urate Crystal Gout Model : In models simulating gout, this compound reduced joint edema and inhibited neutrophil infiltration into the peritoneum following monosodium urate crystal exposure. This suggests its potential utility in treating gout-related inflammation .

RNA Sequencing Insights

RNA sequencing analyses have revealed that this compound significantly downregulates numerous inflammatory genes known to be regulated by AhR. These findings support its role as an effective anti-inflammatory agent by demonstrating a broad impact on gene expression profiles associated with inflammation .

Comparative Data Table

Mécanisme D'action

SGA360 exerts its effects by selectively modulating the aryl hydrocarbon receptor (AhR). It competitively binds to AhR, repressing serum amyloid A1 (SAA1) gene expression induced by interleukin-1 beta (IL-1β) in Huh7 cells . This modulation leads to the attenuation of inflammatory signaling pathways and the reduction of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . The compound’s mechanism does not require AhR binding to its cognate response element, making it a partial antagonist .

Comparaison Avec Des Composés Similaires

SGA360 est unique dans sa modulation sélective du récepteur des hydrocarbures aromatiques sans nécessiter de liaison à son élément de réponse cognate . Les composés similaires comprennent :

Phtalate de benzyle butyle : Un agoniste de l'AhR avec des propriétés de liaison différentes.

Indole-3-carbinol : Un composé naturel qui module également l'activité de l'AhR.

Tapinarof : Un agoniste de l'AhR à l'étude pour ses propriétés anti-psoriasiques.

Ces composés partagent certaines similitudes avec this compound en termes de leur capacité à moduler l'activité de l'AhR, mais ils diffèrent dans leurs propriétés de liaison spécifiques et leurs applications thérapeutiques .

Activité Biologique

SGA360, a selective modulator of the aryl hydrocarbon receptor (AhR), has garnered attention for its unique biological activities, particularly in the context of inflammation and cholesterol metabolism. This article delves into the compound's mechanisms, effects on various biological systems, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is characterized as a selective AhR modulator (SAhRM) that does not induce the typical nuclear translocation associated with traditional AhR agonists. Instead, it enhances cytoplasmic localization of the receptor, which is pivotal in its anti-inflammatory properties and modulation of cholesterol homeostasis .

Inhibition of Inflammatory Responses

This compound has demonstrated significant anti-inflammatory effects in various experimental models:

- LPS-Induced Endotoxic Shock : In mouse models, this compound significantly reduced lethality and inflammatory signaling associated with lipopolysaccharide (LPS) exposure. This effect was dependent on the presence of a high-affinity allelic variant of AhR .

- Monosodium Urate Crystal Gout Model : Topical application of this compound mitigated joint edema, further supporting its role in acute inflammation management by inhibiting neutrophil and macrophage migration .

Regulation of Cholesterol Metabolism

This compound also plays a role in cholesterol metabolism by modulating the expression of NPC1L1, a key protein involved in cholesterol absorption:

- In human Caco-2 cells, treatment with this compound resulted in a ~30% reduction in cholesterol absorption, which was linked to decreased expression levels of NPC1L1 mediated through AhR activation .

Table 1: Effects of this compound on Inflammatory Markers

Case Study 1: this compound in Acute Inflammation

In an experimental setup involving LPS-induced septic shock, this compound was administered to mice. The results indicated a significant reduction in mortality compared to control groups. RNA sequencing revealed that this compound treatment downregulated genes associated with inflammation such as IL-6 and TNF-α across multiple tissues including lung and liver .

Case Study 2: Cholesterol Absorption Modulation

In vitro studies using human intestinal Caco-2 cells demonstrated that this compound effectively reduced NPC1L1 expression. This reduction correlated with decreased cholesterol uptake, highlighting its potential utility in managing dyslipidemia .

Research Findings

Recent studies underscore the importance of AhR in mediating both inflammatory responses and cholesterol metabolism. The selective modulation by this compound suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation or dysregulated cholesterol levels.

Propriétés

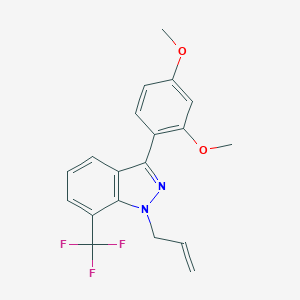

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIOASGFHBRKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470214 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680611-86-3 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.